2-chloro-N-{4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide
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Overview
Description
2-chloro-N-{4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that features a benzimidazole core, a benzamide moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzimidazole is then alkylated with 2-chloro-6-fluorobenzyl chloride in the presence of a base.
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Coupling with Benzamide: The final step is the coupling of the oxadiazole intermediate with 2-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For example, if it is used as a drug, it might inhibit a particular enzyme by binding to its active site. The benzimidazole core is known to interact with various biological targets, and the presence of the oxadiazole ring could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole
- 2-chloro-6-fluorobenzoic acid
Uniqueness
What sets 2-chloro-N-{4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide apart is its combination of structural motifs. The presence of both benzimidazole and oxadiazole rings in a single molecule provides a unique set of chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H14Cl2FN5O2 |
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Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2FN5O2/c24-15-7-2-1-6-13(15)23(32)28-21-20(29-33-30-21)22-27-18-10-3-4-11-19(18)31(22)12-14-16(25)8-5-9-17(14)26/h1-11H,12H2,(H,28,30,32) |
InChI Key |
HVDJALDRMIGDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F)Cl |
Origin of Product |
United States |
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